An In-depth Technical Guide to the Molecular Structure and Properties of N-(1-methoxyethyl)formamide
An In-depth Technical Guide to the Molecular Structure and Properties of N-(1-methoxyethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-methoxyethyl)formamide, a molecule of significant interest in synthetic organic chemistry, serves as a key intermediate in various chemical transformations. Structurally, it is a fascinating example of an N,O-acetal, a functional group that imparts unique reactivity and stability characteristics. This guide provides a comprehensive technical overview of N-(1-methoxyethyl)formamide, delving into its synthesis, structural elucidation through spectroscopic methods, and a detailed discussion of its chemical properties, reactivity, and conformational behavior. The information presented herein is intended to equip researchers and professionals in drug development and related fields with the in-depth knowledge required for the effective utilization and manipulation of this versatile molecule.
Physicochemical Properties
A summary of the key physicochemical properties of N-(1-methoxyethyl)formamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 38591-94-5 | [1][2][3][4] |
| Molecular Formula | C₄H₉NO₂ | [2][3][4] |
| Molecular Weight | 103.12 g/mol | [2][3][4] |
| IUPAC Name | N-(1-methoxyethyl)formamide | [5] |
| Canonical SMILES | CC(NC=O)OC | [5] |
| InChIKey | OBSOFSUMTBYDCT-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The primary and most efficient route for the synthesis of N-(1-methoxyethyl)formamide involves a two-step process commencing from the readily available starting materials: formamide and acetaldehyde.[6][7][8] This process is outlined below.
Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)
The initial step is the base-catalyzed addition of formamide to acetaldehyde to yield the intermediate, N-(1-hydroxyethyl)formamide (HEF).[8] The choice of a weakly basic catalyst, such as potassium bicarbonate or potassium hydrogenphosphate, is crucial to minimize side reactions and ensure a high yield of the desired product.[6]
Experimental Protocol:
-
In a reaction vessel, combine formamide and a catalytic amount of potassium bicarbonate.
-
Cool the mixture to a temperature between 15 °C and 30 °C.
-
Slowly add acetaldehyde to the mixture while maintaining the temperature within the specified range.
-
The reaction is typically allowed to proceed for 1 to 7 hours.[8]
-
The product, N-(1-hydroxyethyl)formamide, will crystallize and precipitate from the reaction medium and can be isolated by filtration.
Step 2: Etherification of N-(1-hydroxyethyl)formamide
The isolated N-(1-hydroxyethyl)formamide is subsequently etherified with methanol in the presence of an acid catalyst to yield N-(1-methoxyethyl)formamide.[6]
Experimental Protocol:
-
Suspend the N-(1-hydroxyethyl)formamide in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
The reaction is typically stirred at room temperature (around 20 °C) for approximately 1 hour.[6]
-
Upon completion, the reaction is neutralized with a base (e.g., 25% sodium hydroxide) to quench the acid catalyst.[6]
-
The resulting salt is removed by filtration.
-
The crude N-(1-methoxyethyl)formamide is then purified by vacuum distillation to remove low-boiling fractions, primarily excess methanol.[6]
// Reactants Formamide [label="Formamide"]; Acetaldehyde [label="Acetaldehyde"]; Methanol [label="Methanol"];
// Intermediates and Products HEF [label="N-(1-hydroxyethyl)formamide (HEF)", fillcolor="#FBBC05"]; NMEF [label="N-(1-methoxyethyl)formamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Catalysts Base_Catalyst [label="Basic Catalyst\n(e.g., KHCO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {Formamide, Acetaldehyde} -> HEF [label=" Step 1:\nAddition Reaction"]; Base_Catalyst -> HEF [style=dashed]; HEF -> NMEF [label=" Step 2:\nEtherification"]; Methanol -> NMEF; Acid_Catalyst -> NMEF [style=dashed]; } } Caption: Synthetic workflow for N-(1-methoxyethyl)formamide.
Structural Elucidation
The definitive structural confirmation of N-(1-methoxyethyl)formamide is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of N-(1-methoxyethyl)formamide is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the restricted rotation around the amide C-N bond, it is common for N-substituted formamides to exist as a mixture of cis and trans isomers in solution, which can lead to a doubling of some NMR signals.[2][5][9] The formyl proton is particularly sensitive to the isomeric form, with the trans coupling to the N-H proton being significantly larger (around 12 Hz) than the cis coupling (around 0-2 Hz).[5]
Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes CH₃ (ethyl) 1.2 - 1.4 Doublet ~6-7 Coupled to the methine proton. OCH₃ 3.2 - 3.4 Singlet - CH 5.0 - 5.3 Quartet ~6-7 Coupled to the ethyl protons. May show further coupling to the NH proton. NH 6.5 - 8.0 Broad Singlet/Doublet - Chemical shift and multiplicity can be solvent and concentration-dependent. May show coupling to the formyl and methine protons. CHO 8.0 - 8.3 Singlet/Doublet - May show coupling to the NH proton, which is dependent on the cis/trans isomerism. -
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.
Carbon Expected Chemical Shift (δ, ppm) CH₃ (ethyl) 18 - 22 OCH₃ 55 - 58 CH 75 - 80 C=O 160 - 165
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of N-(1-methoxyethyl)formamide is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~2980, 2940 | C-H stretch (aliphatic) | CH₃, CH |
| ~1670 | C=O stretch (Amide I) | Formamide |
| ~1530 | N-H bend (Amide II) | Secondary Amide |
| ~1100 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(1-methoxyethyl)formamide, the molecular ion peak ([M]⁺) would be observed at m/z = 103. Key fragmentation pathways would likely involve the cleavage of the C-O and C-N bonds of the acetal moiety.
Expected Fragmentation Pattern:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 72.
-
Loss of the formyl group (-CHO): [M - 29]⁺ at m/z = 74.
-
Cleavage of the C-N bond: This could lead to fragments corresponding to the methoxyethyl cation ([C₃H₇O]⁺) at m/z = 59 and the formamide radical cation.
// Central Molecule NMEF [label="N-(1-methoxyethyl)formamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Spectroscopic Techniques NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05"];
// Information Obtained NMR_info [label="Carbon-Hydrogen Framework\ncis/trans Isomerism", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; IR_info [label="Functional Groups\n(Amide, Ether)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MS_info [label="Molecular Weight\nFragmentation Pattern", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections NMEF -> NMR; NMEF -> IR; NMEF -> MS;
NMR -> NMR_info; IR -> IR_info; MS -> MS_info; } } Caption: Logical relationships in structural elucidation.
Chemical Properties and Reactivity
N-(1-methoxyethyl)formamide, as an N,O-acetal, exhibits a unique reactivity profile, making it a valuable synthetic intermediate.
Stability and Hydrolysis
The stability of N-(1-methoxyethyl)formamide is a critical consideration in its handling and use. As an acetal, it is susceptible to hydrolysis under acidic conditions, which would lead to the regeneration of N-(1-hydroxyethyl)formamide and methanol, and potentially further decomposition to acetaldehyde and formamide. The rate of hydrolysis is dependent on the pH of the medium. Generally, N,O-acetals are more stable under neutral and basic conditions.
Thermal Stability
The thermal stability of N-(1-methoxyethyl)formamide is particularly relevant to its primary application as a precursor to N-vinylformamide.[4] Pyrolysis of N-(1-methoxyethyl)formamide at elevated temperatures (250-550 °C) results in the elimination of methanol to yield N-vinylformamide.[4][8] This elimination reaction is a key step in the industrial production of this important monomer.
Reactivity as an N-Acyliminium Ion Precursor
A key aspect of the reactivity of N-(1-methoxyethyl)formamide is its ability to serve as a precursor to an N-acyliminium ion under Lewis acidic conditions. The methoxy group can act as a leaving group upon coordination with a Lewis acid, generating a highly electrophilic N-acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position to the nitrogen atom. This reactivity makes N-(1-methoxyethyl)formamide and related compounds valuable building blocks in the synthesis of more complex nitrogen-containing molecules.
Conformational Analysis: The Cis/Trans Isomerism of the Amide Bond
A fundamental aspect of the structure of N-(1-methoxyethyl)formamide is the restricted rotation around the C-N amide bond. This restricted rotation is due to the partial double bond character of the C-N bond arising from the delocalization of the nitrogen lone pair into the carbonyl group.[2] As a consequence, N-substituted formamides can exist as a mixture of two distinct conformational isomers: cis and trans.
The trans isomer, where the substituent on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond, is generally the thermodynamically more stable and thus more abundant conformer.[9] However, the energy barrier to interconversion is relatively low, and the cis isomer is also present in equilibrium, with the population of the cis isomer often increasing with the steric bulk of the N-substituent. The presence of both isomers in solution is readily observable by NMR spectroscopy, as discussed in the structural elucidation section. The relative populations of the cis and trans isomers can be influenced by the solvent, temperature, and the nature of the substituents.[2][9]
Conclusion
N-(1-methoxyethyl)formamide is a molecule with a rich and varied chemistry. Its synthesis from readily available starting materials and its unique reactivity as an N,O-acetal make it a valuable intermediate in organic synthesis, most notably in the production of N-vinylformamide. A thorough understanding of its structure, as elucidated by modern spectroscopic techniques, and its chemical properties, including its stability, reactivity, and conformational isomerism, is essential for its effective application in research and industrial settings. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for scientists and professionals working with this versatile compound.
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